molecular formula C11H14O2 B2570847 4-Ethoxy-2,6-dimethylbenzaldehyde CAS No. 860748-43-2

4-Ethoxy-2,6-dimethylbenzaldehyde

Cat. No.: B2570847
CAS No.: 860748-43-2
M. Wt: 178.231
InChI Key: GHPBPWUWHKNBRQ-UHFFFAOYSA-N
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Description

4-Ethoxy-2,6-dimethylbenzaldehyde is an organic compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . It is characterized by the presence of an ethoxy group and two methyl groups attached to a benzaldehyde core. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2,6-dimethylbenzaldehyde typically involves the ethylation of 2,6-dimethylbenzaldehyde. One common method is the Williamson ether synthesis, where 2,6-dimethylbenzaldehyde reacts with ethyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2,6-dimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethoxy-2,6-dimethylbenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme interactions and metabolic pathways involving aldehydes.

    Medicine: Research into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects, is ongoing.

    Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-2,6-dimethylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Ethoxy-2,6-dimethylbenzaldehyde’s unique combination of ethoxy and methyl groups imparts distinct reactivity and stability, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

4-ethoxy-2,6-dimethylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-13-10-5-8(2)11(7-12)9(3)6-10/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPBPWUWHKNBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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